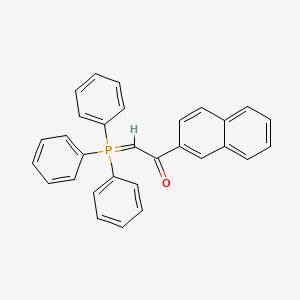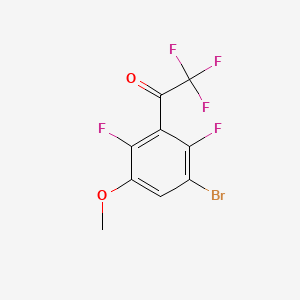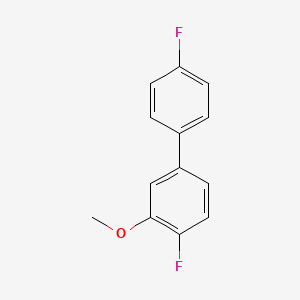
4,4'-Difluoro-3'-methoxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Difluoro-3’-methoxybiphenyl is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative where two fluorine atoms are substituted at the 4 and 4’ positions, and a methoxy group is substituted at the 3’ position
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-Difluoro-3’-methoxybiphenyl involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives. For instance, 4-methoxyphenylboronic acid can be coupled with 4,4’-difluorobromobenzene under mild conditions to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of 4,4’-Difluoro-3’-methoxybiphenyl may involve similar cross-coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions
4,4’-Difluoro-3’-methoxybiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4,4’-difluoro-3’-methoxybenzaldehyde, while reduction can yield 4,4’-difluoro-3’-methoxybenzyl alcohol.
科学的研究の応用
4,4’-Difluoro-3’-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 4,4’-Difluoro-3’-methoxybiphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and metabolic stability.
類似化合物との比較
Similar Compounds
4,4’-Difluorobiphenyl: Lacks the methoxy group, making it less polar and potentially less reactive in certain contexts.
3’-Methoxybiphenyl: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.
4,4’-Dichloro-3’-methoxybiphenyl: Substitutes chlorine for fluorine, which can significantly alter its chemical behavior and applications.
Uniqueness
4,4’-Difluoro-3’-methoxybiphenyl is unique due to the combination of fluorine and methoxy substituents, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological targets or materials with unique properties.
特性
分子式 |
C13H10F2O |
|---|---|
分子量 |
220.21 g/mol |
IUPAC名 |
1-fluoro-4-(4-fluorophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H10F2O/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 |
InChIキー |
OKBFAAYYLJKTJI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


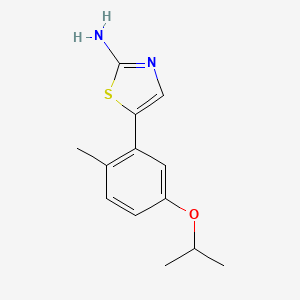
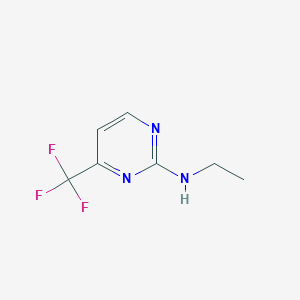
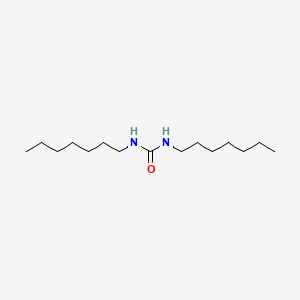

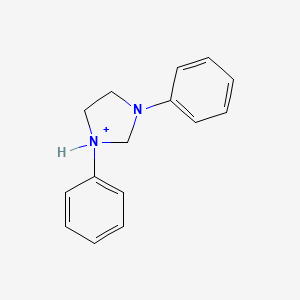
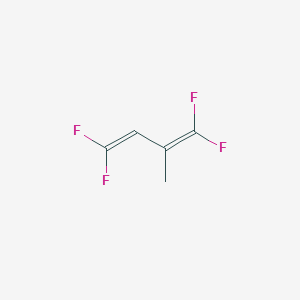

![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
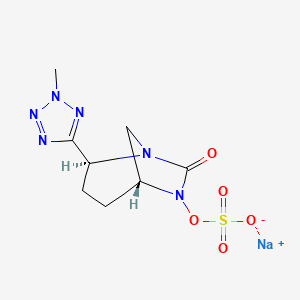
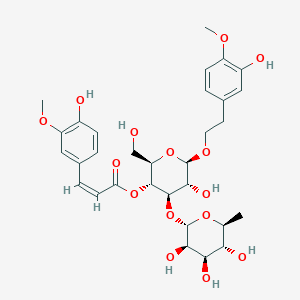
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
